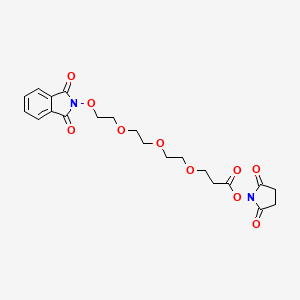
NHPI-PEG3-C2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHPI-PEG3-C2-NHS ester is a non-cleavable three-unit polyethylene glycol linker compound. It is primarily used in the synthesis of antibody-drug conjugates. The compound is known for its stability and effectiveness in linking molecules, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NHPI-PEG3-C2-NHS ester involves the reaction of NHPI (N-hydroxyphthalimide) with a polyethylene glycol derivative and an NHS (N-hydroxysuccinimide) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The process requires careful control of temperature and pH to ensure the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: NHPI-PEG3-C2-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in the conjugation of antibodies and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, dimethyl sulfoxide, dimethylformamide.
Major Products: The primary product of the reaction is an amide-linked conjugate, which retains the functional properties of both the original molecules .
Scientific Research Applications
NHPI-PEG3-C2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of NHPI-PEG3-C2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The polyethylene glycol linker provides flexibility and stability to the conjugated product, enhancing its functional properties .
Comparison with Similar Compounds
NHPI-PEG2-NHS ester: A similar compound with a shorter polyethylene glycol linker.
NHPI-PEG4-NHS ester: A similar compound with a longer polyethylene glycol linker.
Comparison: NHPI-PEG3-C2-NHS ester is unique due to its three-unit polyethylene glycol linker, which provides an optimal balance of flexibility and stability. This makes it particularly suitable for applications requiring precise molecular conjugation .
Properties
Molecular Formula |
C21H24N2O10 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H24N2O10/c24-17-5-6-18(25)22(17)33-19(26)7-8-29-9-10-30-11-12-31-13-14-32-23-20(27)15-3-1-2-4-16(15)21(23)28/h1-4H,5-14H2 |
InChI Key |
OWAQXTSIBSTPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,4aR,7R,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818379.png)
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)
![[(1S,2R,3R,4R,5R,6S,8R,9S,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818383.png)
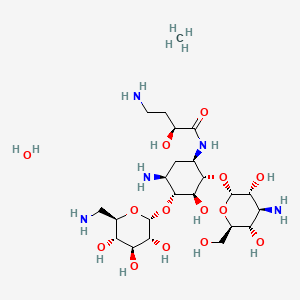
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate](/img/structure/B10818399.png)
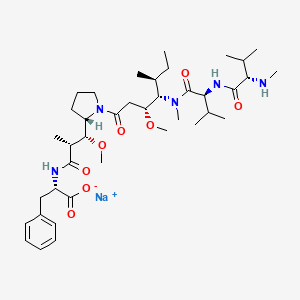
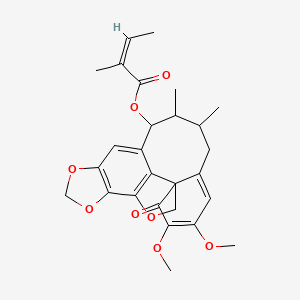
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![5-[(3Ar,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B10818437.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)


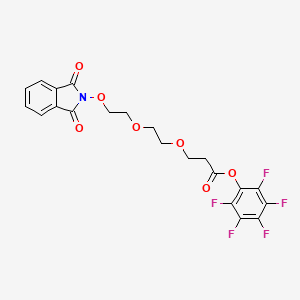
![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
